molecular formula C19H17N5O5S B2706832 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898624-38-9

2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2706832
CAS RN: 898624-38-9
M. Wt: 427.44
InChI Key: CPVQLLMFRWIAPL-UHFFFAOYSA-N
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Description

2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O5S and its molecular weight is 427.44. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Model Compounds and Photoreactivity : Research on compounds with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide showcases the study of their photoreactivity, providing insights into the design and synthesis of photo-sensitive compounds (Katritzky et al., 2003).
  • Cyclic Hydroxamic Acids and Lactams Synthesis : Research into the hydrogenation of ethyl 2-nitrophenyl oxalate derivatives demonstrates the synthesis of cyclic hydroxamic acids and lactams, showcasing a methodological approach to obtaining complex organic structures (Hartenstein & Sicker, 1993).
  • Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines Derivatives : A study on the synthesis of novel compounds derived from visnaginone and khellinone highlights their potential as anti-inflammatory and analgesic agents, illustrating the chemical versatility and potential therapeutic applications of such compounds (Abu‐Hashem et al., 2020).

Potential Applications

  • Antibacterial Agents : The synthesis of lamotrigine analogs with fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines demonstrates their evaluation as antibacterial agents, suggesting potential applications in combating bacterial infections (Alharbi & Alshammari, 2019).
  • Antimicrobial Activity : A study on rhodanine-3-acetic acid derivatives explores their antimicrobial activity against a panel of bacteria, mycobacteria, and fungi, indicating the role of chemical derivatives in developing new antimicrobial agents (Krátký et al., 2017).

properties

IUPAC Name

2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S/c1-29-15-8-2-12(3-9-15)10-16-18(26)21-19(23-22-16)30-11-17(25)20-13-4-6-14(7-5-13)24(27)28/h2-9H,10-11H2,1H3,(H,20,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVQLLMFRWIAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

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